Cas no 956386-64-4 ([(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate structure](https://ja.kuujia.com/scimg/cas/956386-64-4x500.png)
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate 化学的及び物理的性質
名前と識別子
-
- SR-01000057791-1
- SR-01000057791
- Z57024273
- [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate
- 956386-64-4
- EN300-26608482
- AKOS034827513
-
- インチ: 1S/C19H23N3O6S/c1-13(2)18(22-29(25,26)10-9-15-7-5-4-6-8-15)19(24)27-12-17(23)20-16-11-14(3)28-21-16/h4-11,13,18,22H,12H2,1-3H3,(H,20,21,23)/b10-9+/t18-/m0/s1
- InChIKey: AHQOPWIAFUWHCY-BBVFFXRHSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N[C@H](C(=O)OCC(NC1C=C(C)ON=1)=O)C(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 421.13075664g/mol
- どういたいしつりょう: 421.13075664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 136Ų
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608482-0.05g |
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate |
956386-64-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoateに関する追加情報
[(5-Methyl-1,2-Oxazol-3-Yl)Carbamoyl]Methyl (2S)-3-Methyl-2-(2-Phenylethenesulfonamido)Butanoate: A Comprehensive Overview
The compound with CAS No. 956386-64-4, known as [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a 5-methyl-1,2-oxazole ring, a carbamoyl group, and a sulfonamido functionality. These structural elements contribute to its unique chemical properties and potential applications in drug development.
Recent studies have highlighted the importance of oxazole-containing compounds in the design of bioactive molecules. The 5-methyl substitution on the oxazole ring not only enhances the stability of the molecule but also plays a crucial role in modulating its pharmacokinetic properties. Additionally, the carbamoyl group attached to the oxazole ring introduces hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes and receptors.
The sulfonamido group present in this compound is another key feature that contributes to its bioactivity. Sulfonamides are well-known for their ability to act as inhibitors of various enzymes, particularly those involved in signal transduction pathways. The (2S)-configuration of the butanoate moiety further adds stereochemical complexity, which is critical for ensuring selectivity and potency in biological systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of multi-component reactions and stereoselective methodologies. Researchers have employed strategies such as asymmetric catalysis and click chemistry to construct the chiral center at the (2S)-position with high enantiomeric excess. These methods not only improve the yield but also reduce the environmental footprint of the synthesis process.
In terms of applications, this compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. For instance, its ability to inhibit key enzymes involved in inflammatory pathways makes it a candidate for anti-inflammatory drug development. Furthermore, its sulfonamido group has been implicated in modulating receptor activity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Recent research has also explored the use of this compound as a building block for constructing larger molecular frameworks. By leveraging its modular structure, chemists have successfully synthesized libraries of analogs with diverse functional groups. These analogs are being screened for their potential as kinase inhibitors, which could pave the way for novel cancer therapies.
The stereochemistry of this compound plays a pivotal role in determining its biological activity. The (2S)-configuration ensures that the molecule interacts selectively with its target proteins, minimizing off-target effects and enhancing therapeutic efficacy. This aspect has been extensively studied using computational modeling techniques such as molecular docking and dynamics simulations.
In conclusion, [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl (2S)-3-methyl-2-(2-phenylethenesulfonamido)butanoate represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with recent breakthroughs in synthesis and application studies, positions it as a promising candidate for future drug development efforts. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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